2-cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Overview
Description
2-Cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the conditions under which the reactions are carried out.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology may explore the biological activity of this compound, including its potential as a bioactive molecule. Studies may investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, this compound could be investigated for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further drug discovery efforts.
Industry: In industry, this compound may find applications in the development of new materials or chemical processes. Its unique properties could be leveraged to create innovative products or improve existing manufacturing techniques.
Mechanism of Action
The mechanism by which 2-cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-(3-Cl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
1,3-dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness: 2-Cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid stands out due to its cyclooctyl group, which imparts unique chemical and physical properties compared to other isoindole derivatives
Biological Activity
2-Cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the class of isoindole derivatives. Its structural features and biological activities have garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, anti-cancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 394.5 g/mol. Its structure includes a dioxoisoindole framework, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H26N4O3 |
Molecular Weight | 394.5 g/mol |
CAS Number | 1282095-23-1 |
Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant inhibitory activity against various enzymes. Notably, these compounds have been identified as inhibitors of heparanase , an enzyme implicated in cancer metastasis and angiogenesis.
Enzyme Inhibition Studies
A study demonstrated that certain derivatives of this compound exhibit IC50 values ranging from 200 to 500 nM against heparanase, showcasing selectivity over human beta-glucuronidase by more than 100-fold . This selectivity is vital for minimizing off-target effects in therapeutic applications.
Anti-Cancer Properties
The anti-cancer potential of this compound has been explored through various mechanisms:
- Inhibition of Tumor Growth : Compounds within this class have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Anti-Angiogenic Effects : The inhibition of heparanase is linked to reduced angiogenesis, which is critical for tumor progression.
Case Studies
Several studies have highlighted the biological activity of similar isoindole derivatives:
- Study on Heparanase Inhibition : A derivative was shown to inhibit heparanase with an IC50 value of approximately 250 nM, indicating potential for development as an anti-metastatic agent .
- Anti-Cancer Efficacy : In a xenograft model of cancer, treatment with a structurally related compound led to a significant reduction in tumor size compared to control groups .
Properties
IUPAC Name |
2-cyclooctyl-1,3-dioxoisoindole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-15-13-9-8-11(17(21)22)10-14(13)16(20)18(15)12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUMRCOFCYLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169697 | |
Record name | 2-Cyclooctyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356573-63-2 | |
Record name | 2-Cyclooctyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356573-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclooctyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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